Enzyme Inhibition Specificity: Amidodiphosphate vs. Bisphosphonates in Pyruvate Phosphate Dikinase (PPDK)
Amidodiphosphate (imidodiphosphate) was the only competitive inhibitor with respect to PPi when tested against a panel of structural pyrophosphate analogs on recombinant pyruvate phosphate dikinase (PPDK) from Giardia duodenalis [1]. In contrast, all bisphosphonates examined produced a mixed type of inhibition, indicating a distinct binding mode that differs mechanistically from amidodiphosphate's purely competitive interaction [1].
| Evidence Dimension | Inhibition type and competitive inhibition constant (Kic) |
|---|---|
| Target Compound Data | Kic = 0.55 mM; competitive inhibition |
| Comparator Or Baseline | Bisphosphonates (multiple derivatives): mixed-type inhibition; moderate or no inhibitory effect |
| Quantified Difference | Qualitative difference in inhibition mechanism (competitive vs. mixed-type) |
| Conditions | Recombinant Giardia PPDK enzyme assay; PPi substrate; 30°C |
Why This Matters
Competitive inhibition enables predictable, substrate-competitive dosing and cleaner interpretation of enzyme kinetics compared to mixed-type inhibitors that introduce confounding allosteric effects.
- [1] Hannaert V, Brinkmann H, Nowitzki U, Lee JA, Albert MA, Sensen CW, et al. Purification and characterization of recombinant pyruvate phosphate dikinase from Giardia. Mol Biochem Parasitol. 1999;104(2):147-156. View Source
